molecular formula C14H22O2 B14186460 (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol CAS No. 918799-01-6

(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol

Cat. No.: B14186460
CAS No.: 918799-01-6
M. Wt: 222.32 g/mol
InChI Key: SJVAIOILGZLMEU-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is a chiral organic compound with a unique structure that includes both an ethyl group and a phenyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. This process may include steps such as hydrogenation or the use of chiral auxiliaries to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors and other advanced technologies to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the diol to produce different alcohols or hydrocarbons.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol exerts its effects involves its interaction with various molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biological pathways. For example, it may induce higher levels of pigmentation and synthesis of nitric oxide (NO) in certain cell types .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R,5S)-(+)-2,3-pinanediol: Another chiral diol with similar stereochemistry but different functional groups.

    (1S,2S,3R,6R,7R)-Epoxy-himachal-7-ol: A compound with multiple chiral centers and different applications.

Uniqueness

(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol is unique due to its specific combination of an ethyl group and a phenyl group on a hexane backbone, along with its distinct stereochemistry. This makes it particularly valuable in asymmetric synthesis and chiral studies.

Properties

CAS No.

918799-01-6

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(1S,2S,3R)-2-ethyl-1-phenylhexane-1,3-diol

InChI

InChI=1S/C14H22O2/c1-3-8-13(15)12(4-2)14(16)11-9-6-5-7-10-11/h5-7,9-10,12-16H,3-4,8H2,1-2H3/t12-,13+,14+/m0/s1

InChI Key

SJVAIOILGZLMEU-BFHYXJOUSA-N

Isomeric SMILES

CCC[C@H]([C@H](CC)[C@@H](C1=CC=CC=C1)O)O

Canonical SMILES

CCCC(C(CC)C(C1=CC=CC=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.